Furo[3,2-c]pyridin-4-ylmethanamine
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Overview
Description
Furo[3,2-c]pyridin-4-ylmethanamine is a heterocyclic compound that features a fused furan and pyridine ring system with an amine group attached to the methylene carbon at the 4-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,2-c]pyridine-4-methanamine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a four-step cascade reaction involving acrylamides and 4-hydroxy-2-alkynoates can be used to prepare furo[3,2-c]pyridine derivatives . This reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization, and is catalyzed by rhodium.
Industrial Production Methods
Industrial production methods for furo[3,2-c]pyridine-4-methanamine are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other advanced techniques to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-c]pyridin-4-ylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield furo[3,2-c]pyridine-4-carboxylic acid derivatives, while substitution reactions could produce a variety of substituted amines.
Scientific Research Applications
Furo[3,2-c]pyridin-4-ylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structural properties make it useful in materials science, particularly in the development of novel polymers and other advanced materials.
Mechanism of Action
The mechanism of action of furo[3,2-c]pyridine-4-methanamine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Furo[3,2-c]pyridin-4-ylmethanamine can be compared with other similar compounds, such as:
Furo[2,3-b]pyridine: Another heterocyclic compound with a different fusion pattern of the furan and pyridine rings.
Furo[3,4-c]pyridine: Features a different arrangement of the furan and pyridine rings.
Furo[2,3-c]pyridine: Similar to furo[3,2-c]pyridine but with a different position of the nitrogen atom in the pyridine ring.
Properties
IUPAC Name |
furo[3,2-c]pyridin-4-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-5-7-6-2-4-11-8(6)1-3-10-7/h1-4H,5,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIOGZKIEATVAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441316 |
Source
|
Record name | Furo[3,2-c]pyridine-4-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193750-84-4 |
Source
|
Record name | Furo[3,2-c]pyridine-4-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193750-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[3,2-c]pyridine-4-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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